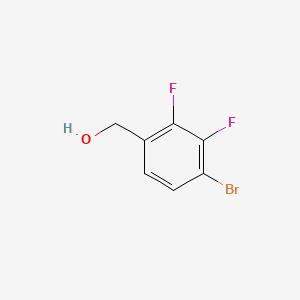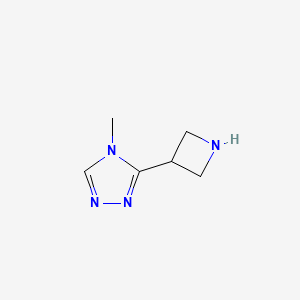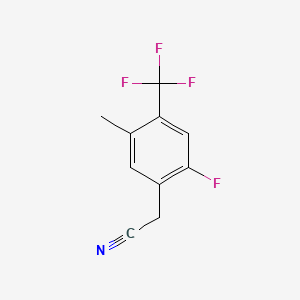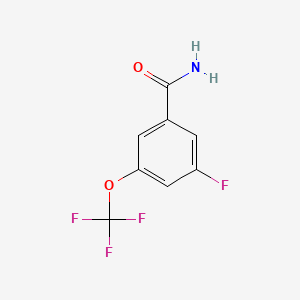
(4-Bromo-2,3-difluorofenil)metanol
Descripción general
Descripción
(4-Bromo-2,3-difluorophenyl)methanol, also known as 4-BDFM, is an important intermediate compound in the synthesis of many pharmaceuticals and other compounds. It is a colorless liquid with a melting point of -25 °C and a boiling point of 202 °C. 4-BDFM has a wide range of applications in the pharmaceutical and chemical industries. Due to its low toxicity and relatively low cost, it has become a popular choice for many synthetic reactions.
Aplicaciones Científicas De Investigación
Desarrollo de materiales fotoactivos
El compuesto se ha explorado por su potencial en el desarrollo de materiales fotoactivos. Estos materiales son capaces de cambiar sus propiedades en respuesta a la luz, lo que puede utilizarse en sensores avanzados, almacenamiento de datos e interruptores moleculares . La fotoactividad de los derivados del (4-Bromo-2,3-difluorofenil)metanol, particularmente en solución, permite la separación de bandas de absorción, lo que es una característica deseable para los materiales fotocrómicos .
Sistemas fotomecánicos
Los investigadores han investigado el uso de este compuesto en sistemas fotomecánicos. Estos sistemas pueden experimentar movimientos mecánicos como torsión y flexión cuando se exponen a la luz, convirtiendo eficazmente la energía fotoquímica en energía mecánica . Esta aplicación es crucial para la creación de materiales inteligentes de próxima generación que responden a la luz.
Materiales fotosensibles
La integración de derivados del azobenceno, que pueden sintetizarse a partir del this compound, en materiales fotosensibles es un área de investigación significativa. Estos materiales exhiben una rápida isomerización trans a cis, que es útil para crear interruptores de acción rápida .
Sistemas de administración de fármacos
Existe el potencial de usar este compuesto en sistemas de administración de fármacos. La capacidad de responder a la luz puede aprovecharse para controlar la liberación de fármacos de manera específica, mejorando la eficiencia y la eficacia de los tratamientos .
Cristales moleculares con movimiento mecánico
Los derivados del compuesto pueden formar cristales moleculares que exhiben movimiento mecánico. Esta propiedad se está estudiando por sus aplicaciones en separaciones y la creación de estructuras cristalinas dinámicas que pueden responder a estímulos externos .
Materiales de estado sólido
Por último, el this compound se está investigando para su uso en materiales de estado sólido. El objetivo es desarrollar materiales que puedan experimentar reorganización estructural al irradiarse con luz, lo que podría revolucionar el campo de la ciencia de los materiales .
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with multiple receptors, which can be useful in developing new derivatives .
Mode of Action
It’s worth noting that the compound is photoactive in solution, but the close-packed lattice appears to inhibit photo-induced structural reorganization in the crystalline state .
Result of Action
It’s known that the molecule is photoactive in solution, suggesting it may have potential applications in photochromic materials .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (4-Bromo-2,3-difluorophenyl)methanol. For instance, the compound is photoactive in solution, but its photoactivity is inhibited in a close-packed lattice, suggesting that physical state and packing density could impact its functionality .
Propiedades
IUPAC Name |
(4-bromo-2,3-difluorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2O/c8-5-2-1-4(3-11)6(9)7(5)10/h1-2,11H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUNPEOZOKHEQDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CO)F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162744-55-0 | |
| Record name | (4-bromo-2,3-difluorophenyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-4-[2-(1-methanesulfonyl-pyrrolidin-2-yl)-ethyl]-pyridine](/img/structure/B1444534.png)


![8-(Benzyloxy)-3-chloroimidazo[1,2-a]pyridine](/img/structure/B1444538.png)
![2-({[3-(Trifluoromethyl)phenyl]amino}methyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione](/img/structure/B1444540.png)

![4-[(2-phenylphenyl)methyl]-N-propylpiperidine-4-carboxamide](/img/structure/B1444542.png)


![2-Boc-2,8-Diazaspiro[4.5]decane hydrochloride](/img/structure/B1444545.png)


![3,6-Bis(5-bromothiophen-2-yl)-2,5-dioctylpyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B1444553.png)
